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Abstract

Bismuth, a heavy metal with a long history of medicinal use, is increasingly being incorporated
into various industrial and consumer products. Despite its reputation as a relatively non-toxic
element, particularly when compared to its neighbors on the periodic table, concerns regarding
the potential for bismuth-induced toxicity persist. This is especially pertinent in the context of
chronic exposure or acute overdose. This technical guide provides a comprehensive overview
of the current understanding of bismuth's toxicity profile, with a focus on the underlying
molecular mechanisms, in vitro and in vivo experimental findings, and relevant regulatory
guidelines. Detailed experimental protocols for key toxicity assays are provided to facilitate
further research in this area. Quantitative toxicological data are summarized in tabular format
for ease of comparison, and key cellular signaling pathways implicated in bismuth toxicity are
visualized using diagrams. This guide is intended to be a valuable resource for researchers,
scientists, and drug development professionals engaged in the study of bismuth compounds
and their potential health effects.

Introduction

Bismuth and its compounds have been utilized for centuries in medicinal preparations,
primarily for the treatment of gastrointestinal ailments.[1][2] More recently, bismuth has found
applications in cosmetics, pigments, and as a lead substitute in various alloys, leading to
increased human and environmental exposure.[2] While generally considered to have low
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toxicity due to the poor solubility of many of its compounds in biological fluids, instances of
bismuth-induced toxicity, including neurotoxicity and nephrotoxicity, have been reported,
particularly with high doses or prolonged use.[1][2] A thorough understanding of the
toxicological properties of bismuth is therefore crucial for its safe application in both
therapeutic and industrial contexts. This guide aims to provide a detailed examination of the
current knowledge regarding bismuth's toxicity, focusing on the molecular and cellular
mechanisms of action.

In Vitro Toxicity

A variety of in vitro studies have been conducted to elucidate the cytotoxic and genotoxic
effects of different bismuth compounds on various cell lines. These studies have been
instrumental in identifying the cellular pathways affected by bismuth and in determining the
concentrations at which toxic effects are observed.

Cytotoxicity Data

The cytotoxic effects of bismuth compounds have been evaluated in a range of cell lines, with
IC50 (half-maximal inhibitory concentration) values varying depending on the specific
compound, cell type, and exposure duration. A summary of representative IC50 values is
presented in Table 1.
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Bismuth . )
Cell Line Exposure Time IC50 Value Reference
Compound
Bismuth(lll) MCF-7 (Breast -
o Not Specified 1.26 £ 0.02 uM [3][4]
dithiocarbamate Cancer)
Bismuth
) o MCF-7 (Breast -
diethyldithiocarb Not Specified 1.26 + 0.02 uM [31[4]
Cancer)
amate
Biologically HT-29 (Colon
synthesized Bi Adenocarcinoma 24 hours 28.7+ 1.4 ug/mL  [2][5]
NPs )
Bismuth Oxide HUVE
) ) 24 hours 6.7 pg/mL 6171181
Nanoparticles (Endothelial)
) ] A549, HepG2,
Bismuth Oxide
) MCEF-7 24 hours > 40 pg/mL [61[7118]
Nanoparticles o
(Epithelial)

Table 1: In Vitro Cytotoxicity of Bismuth Compounds

Genotoxicity

Some bismuth compounds have been shown to exhibit genotoxic effects. For instance,

bismuth oxide nanoparticles have been found to induce DNA damage in the root cells of Allium

cepa at concentrations of 25 ppm and higher, as demonstrated by the Comet assay.[6] Another

study reported that while metallic bismuth was negative in the bacterial reverse mutation test,

it showed positive results in the chromosomal aberration test in cultured mammalian cells,

suggesting a potential for clastogenicity.

In Vivo Toxicity

Animal studies have provided valuable insights into the systemic toxicity of bismuth,

particularly its effects on the kidneys and nervous system.

Acute and Sub-chronic Toxicity Data
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The acute oral toxicity of elemental bismuth has been found to be low, with an LD50 (lethal
dose, 50%) in rats greater than 2,000 mg/kg.[3][9] A 28-day repeated-dose oral toxicity study in
rats established a no-observed-adverse-effect level (NOAEL) of 1,000 mg/kg/day for elemental
bismuth.[3][9] However, other bismuth compounds, such as colloidal bismuth subcitrate
(CBS), have demonstrated nephrotoxicity at high doses. In one study, a single oral dose of 3.0
mmol Bi/kg of CBS in rats led to kidney damage within 6 hours.[9] Another study found that the
lowest oral doses of various bismuth compounds that resulted in detectable bismuth in mouse
motor neurons were 696 mg/kg for bismuth subnitrate, 57 mg/kg for bismuth subsalicylate, 29
mg/kg for colloidal bismuth subcitrate, and 26 mg/kg for ranitidine bismuth citrate.[10]

Bismuth ] Route of
Animal Model L . LD50/NOAEL Reference
Compound Administration
Elemental LD50 > 2000
) Rat Oral [319]
Bismuth mg/kg
Elemental 28-day NOAEL:
) Rat Oral [319]
Bismuth 1000 mg/kg/day
Single dose of
Colloidal Bismuth 3.0 mmol Bi/kg
) Rat Oral ) [9]
Subcitrate induced
nephrotoxicity
Lowest dose for
Bismuth motor neuron
) Mouse Oral [10]
Subnitrate uptake: 696
mg/kg
Lowest dose for
Bismuth
] Mouse Oral motor neuron [10]
Subsalicylate
uptake: 57 mg/kg
) ) Lowest dose for
Colloidal Bismuth
) Mouse Oral motor neuron [10]
Subcitrate
uptake: 29 mg/kg
. Lowest dose for
Ranitidine
Mouse Oral motor neuron [10]

Bismuth Citrate
uptake: 26 mg/kg
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Table 2: In Vivo Toxicity of Bismuth Compounds

Mechanisms of Toxicity

The toxic effects of bismuth are thought to be mediated by several cellular and molecular
mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and the
activation of specific signaling pathways leading to apoptosis or necrosis.

Oxidative Stress and Mitochondrial Dysfunction

Exposure to certain bismuth compounds has been shown to induce the generation of reactive
oxygen species (ROS), leading to oxidative stress.[2] This is supported by findings of increased
ROS production, lipid peroxidation (measured as malondialdehyde, MDA), and alterations in
the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in
cells treated with bismuth nanoparticles.[2][5] Bismuth-induced oxidative stress can damage
cellular components, including lipids, proteins, and DNA.

Mitochondria are key targets of metal-induced toxicity.[11][12] While some studies on bismuth
nephrotoxicity did not find evidence of mitochondrial dysfunction,[13] others suggest that
bismuth nanoparticles can disrupt mitochondrial activity.[2] Mitochondrial dysfunction can lead
to a further increase in ROS production and the release of pro-apoptotic factors, initiating the
intrinsic apoptosis pathway.[14][15]
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Caption: Bismuth-induced oxidative stress and cellular damage.

Apoptosis and Necrosis
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Bismuth compounds can induce cell death through both apoptosis (programmed cell death)
and necrosis. The specific pathway often depends on the bismuth compound, its
concentration, and the cell type. For example, some studies have shown that bismuth can
induce apoptosis via the intrinsic, mitochondria-dependent pathway, involving the release of
cytochrome c¢ and the activation of caspases.[3][4] In contrast, high doses of colloidal bismuth
subcitrate have been shown to cause necrosis in renal proximal tubular cells, possibly by
destabilizing the cell membrane.[13][16]
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Caption: Intrinsic apoptosis pathway activated by bismuth.

NF-kB Signaling Pathway
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The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway
plays a critical role in inflammation, immunity, and cell survival. Some studies have indicated
that bismuth compounds can inhibit the NF-kB signaling pathway.[1][3][4] The inhibition of this
pathway can sensitize cancer cells to apoptosis. The exact mechanism by which bismuth
modulates NF-kB signaling is still under investigation but may be related to its effects on
upstream signaling components or the proteasomal degradation of IKBa.
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Caption: Bismuth-mediated inhibition of the NF-kB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the
toxicological assessment of bismuth compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

o 96-well cell culture plates

e Bismuth compound stock solution

e Cell culture medium

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
e Microplate reader

Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000
cells/well) and allow them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of the bismuth compound in cell culture
medium. Replace the medium in the wells with the medium containing the bismuth
compound at various concentrations. Include untreated control wells.

 Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at
37°C in a humidified 5% CO2 incubator.
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MTT Addition: After the incubation period, add 10-20 pL of MTT solution to each well and
incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100-150 pL of the
solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
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Caption: Workflow for the MTT cytotoxicity assay.
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Apoptosis Detection: Annexin V/Propidium lodide (PlI)
Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

Materials:

Flow cytometry tubes

Bismuth compound-treated and control cells

Annexin V-FITC (or other fluorochrome)

Propidium lodide (P1)

1X Annexin-binding buffer

Flow cytometer

Procedure:

Cell Preparation: Induce apoptosis in cells by treating them with the bismuth compound for
the desired time. Include untreated control cells.

e Harvest and Wash: Harvest the cells and wash them with cold PBS.

e Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of
approximately 1 x 1076 cells/mL.

» Staining: Transfer 100 uL of the cell suspension to a flow cytometry tube. Add 5 pL of
Annexin V-FITC and 1-2 pL of PI.

 Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the
dark.

e Dilution: Add 400 pL of 1X Annexin-binding buffer to each tube.
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¢ Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
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Caption: Workflow for the Annexin V/PI apoptosis assay.
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Genotoxicity Assessment: Comet Assay (Single-Cell Gel
Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Materials:

e Microscope slides

e Low melting point (LMP) agarose

« Normal melting point (NMP) agarose

e Lysis solution

» Alkaline electrophoresis buffer

» Neutralization buffer

¢ DNA staining solution (e.g., SYBR Green, ethidium bromide)

o Fluorescence microscope with appropriate filters

Procedure:

Slide Preparation: Coat microscope slides with NMP agarose and allow to dry.

e Cell Embedding: Mix bismuth-treated and control cells with LMP agarose and layer onto the
prepared slides.

e Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving
behind the nucleoids.

o Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

o Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate
out of the nucleoid, forming a "comet tail."
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« Neutralization and Staining: Neutralize the slides and stain the DNA.

e Visualization and Analysis: Visualize the comets under a fluorescence microscope and
quantify the DNA damage using appropriate software.

Treat Cells with Bismuth Compound

Embed Cells in Agarose

Cell Lysis

'

Alkaline Unwinding

Electrophoresis

Neutralize and Stain DNA

Visualize and Analyze Comets

Click to download full resolution via product page
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Caption: Workflow for the Comet assay.

Oxidative Stress Measurement

Materials:

o 2'7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution

e Cell culture plates

o Fluorescence microplate reader or flow cytometer

Procedure:

e Cell Treatment: Treat cells with the bismuth compound for the desired time.

o DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 uM)
for 30-60 minutes at 37°C.

e Wash: Wash the cells to remove excess probe.

o Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength
of ~485 nm and an emission wavelength of ~530 nm.

GSH levels can be measured using various commercial kits, which are typically based on the
reaction of GSH with a chromogenic or fluorogenic reagent.

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for
measuring malondialdehyde (MDA), a marker of lipid peroxidation.

Materials:

Cell or tissue homogenates

Thiobarbituric acid (TBA) reagent

Trichloroacetic acid (TCA)

MDA standard
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e Spectrophotometer

Procedure:

o Sample Preparation: Prepare cell lysates or tissue homogenates.
o Acid Precipitation: Add TCA to the samples to precipitate proteins.

o Reaction with TBA: Add TBA reagent to the supernatant and heat at 95-100°C for a specified
time (e.g., 60 minutes).

» Cooling and Centrifugation: Cool the samples and centrifuge to remove any precipitate.
o Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

» Quantification: Determine the MDA concentration by comparing the absorbance to a
standard curve.

Regulatory Guidelines

The regulation of bismuth in consumer and medicinal products is essential to ensure public
safety. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the
European Medicines Agency (EMA) have established guidelines for the control of elemental
impurities in drug products.

The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities
provides a framework for the risk-based control of metals, including bismuth, in
pharmaceuticals.[17][18][19][20] This guideline establishes Permitted Daily Exposure (PDE)
values for various elements. While bismuth is not one of the 24 elements for which a PDE is
specifically established in ICH Q3D, the principles of risk assessment outlined in the guideline
are applicable to its control in drug products.[17][18][19][20]

In the United States, the FDA has regulations for the use of certain bismuth compounds in
cosmetics. For instance, bismuth citrate is an approved color additive for hair dyes at a
concentration not exceeding 2.0% (w/v).[21][22][23] Bismuth oxychloride is also listed as a
color additive exempt from certification for use in cosmetics, including those for the eye area,
but not for lip products.[4][24]

© 2025 BenchChem. All rights reserved. 18 /21 Tech Support


https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://www.ema.europa.eu/en/documents/scientific-guideline/international-conference-harmonisation-technical-requirements-registration-pharmaceuticals-human-use-ich-q3d-elemental-impurities-step-5-revision-1_en.pdf
https://database.ich.org/sites/default/files/Q3D-R1EWG_Document_Step4_Guideline_2019_0322.pdf
https://www.westpharma.com/zh-cn/blog/2016/april/ich-q3d-elemental-impurities-what-are-the-requirements
https://contractlaboratory.com/elemental-impurities-testing-in-pharmaceuticals-ich-q3d-guidelines/
https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://www.ema.europa.eu/en/documents/scientific-guideline/international-conference-harmonisation-technical-requirements-registration-pharmaceuticals-human-use-ich-q3d-elemental-impurities-step-5-revision-1_en.pdf
https://database.ich.org/sites/default/files/Q3D-R1EWG_Document_Step4_Guideline_2019_0322.pdf
https://www.westpharma.com/zh-cn/blog/2016/april/ich-q3d-elemental-impurities-what-are-the-requirements
https://contractlaboratory.com/elemental-impurities-testing-in-pharmaceuticals-ich-q3d-guidelines/
https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7567565/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.cellbiolabs.com/tbars-assay
https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33555494/
https://www.edqm.eu/documents/52006/247913/european-pharmacopoeia-presentation-implementation-ich-q3d-guideline-elemental-impurities.pdf/69b362a1-997f-49b2-fd27-2fa9a1692ede?t=1635410626040
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The available evidence indicates that while many bismuth compounds have a relatively low
order of toxicity, they are not entirely without risk. High doses or prolonged exposure can lead
to significant adverse health effects, particularly nephrotoxicity and neurotoxicity. The
underlying mechanisms of bismuth toxicity are complex and involve the induction of oxidative
stress, mitochondrial dysfunction, and the modulation of key cellular signaling pathways such
as those involved in apoptosis and inflammation.

For researchers, scientists, and drug development professionals, a thorough understanding of
these toxicological principles is paramount for the safe design and application of bismuth-
containing products. The experimental protocols and data presented in this guide provide a
foundation for further investigation into the toxic potential of novel bismuth compounds and for
the development of strategies to mitigate their adverse effects. Continued research is
necessary to fully elucidate the molecular mechanisms of bismuth toxicity and to establish
comprehensive safety profiles for the wide array of bismuth compounds in use and under
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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